molecular formula C17H20O4 B3210780 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol CAS No. 1079366-50-9

2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol

Cat. No.: B3210780
CAS No.: 1079366-50-9
M. Wt: 288.34 g/mol
InChI Key: CMWVGCDSWVPLRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol is a synthetic phenolic compound provided as a high-purity material for chemical and biological research. Compounds within the dimethoxyphenol class are of significant interest in various scientific fields. Research into similar structures indicates potential applications in the study of natural product synthesis and as intermediates in the development of more complex molecules . The structural features of this compound, including the phenol ring with methoxy substituents and a hydroxypropyl side chain, suggest it may serve as a valuable building block in organic synthesis or as a standard in analytical chemistry. Researchers can utilize this compound to explore its properties and potential applications in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(8-9-18)12-6-4-3-5-7-12/h3-7,10-11,14,18-19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVGCDSWVPLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(CCO)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Derivatization of 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol

Established Synthetic Routes to the 3,5-Dimethoxyphenol (B141022) Core

The 3,5-dimethoxyphenol core, a resorcinol (B1680541) dimethyl ether, is a crucial building block for the synthesis of the target compound. A common and well-established method for its preparation begins with phloroglucinol (B13840). Controlled etherification of phloroglucinol, typically using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base, can yield 3,5-dimethoxyphenol. The reaction conditions need to be carefully controlled to favor the formation of the dimethyl ether over the mono- and trimethylated products.

Another approach involves the multi-step synthesis from less functionalized aromatic precursors. For instance, a synthetic pathway could start from a suitable benzene (B151609) derivative that is subsequently functionalized through a series of reactions, including nitration, reduction, diazotization, and hydroxylation, followed by methoxylation to install the desired functional groups at the 1, 3, and 5 positions. However, the route starting from the readily available phloroglucinol is generally more direct.

The following table summarizes a common synthetic route to 3,5-dimethoxyphenol:

Starting MaterialReagents and ConditionsProductKey Transformation
PhloroglucinolDimethyl sulfate, base (e.g., K2CO3), solvent (e.g., acetone)3,5-DimethoxyphenolSelective O-methylation

Methodologies for Constructing the 2-(3-Hydroxy-1-phenylpropyl) Moiety

The construction of the 2-(3-hydroxy-1-phenylpropyl) side chain and its attachment to the 3,5-dimethoxyphenol core can be achieved through several synthetic methodologies.

One potential strategy is a Friedel-Crafts-type reaction . This could involve the acylation of 3,5-dimethoxyphenol with cinnamoyl chloride in the presence of a Lewis acid catalyst to form a chalcone (B49325) intermediate. Subsequent reduction of the double bond and the ketone would yield the desired 3-hydroxy-1-phenylpropyl moiety. Alternatively, a Friedel-Crafts alkylation using a suitable three-carbon electrophile bearing a phenyl group and a protected hydroxyl group could be envisioned.

Another powerful approach is through the use of organometallic reagents . A Grignard reaction between a 2-bromo-3,5-dimethoxyphenol derivative (with the phenolic hydroxyl protected) and cinnamaldehyde (B126680) would form the desired carbon skeleton. Subsequent deprotection and reduction of the double bond would lead to the target molecule. Similarly, a Reformatsky reaction could be employed, which involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.innrochemistry.comlibretexts.orgwikipedia.orgpsiberg.com This could be adapted to construct the desired propanol (B110389) side chain.

A plausible synthetic sequence is outlined below:

StepReaction TypeReactantsKey Intermediate/Product
1Friedel-Crafts Acylation3,5-Dimethoxyphenol, Cinnamoyl chloride, Lewis Acid (e.g., AlCl3)(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone)
2Catalytic HydrogenationChalcone intermediate, H2, Catalyst (e.g., Pd/C)1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropan-1-one (B1607437)
3ReductionPropanone intermediate, Reducing agent (e.g., NaBH4)2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol

Convergent and Divergent Synthetic Approaches for this compound

Both convergent and divergent synthetic strategies can be conceptualized for the preparation of this compound and its analogues.

In contrast, a divergent synthesis would start from a common intermediate that already contains the basic diarylpropane skeleton. This intermediate could then be subjected to a variety of chemical transformations to generate a library of analogues. For instance, a precursor with a protected hydroxyl group on the side chain and a versatile functional group on the phenol (B47542) ring could be synthesized. From this common intermediate, different protecting groups could be removed, or the functional group on the ring could be modified to create a range of derivatives. This strategy is particularly useful for structure-activity relationship (SAR) studies.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is of growing importance in modern organic synthesis. For the synthesis of this compound, several aspects of green chemistry can be considered.

One of the key principles is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. primescholars.com Reactions with high atom economy, such as addition reactions, are preferable to substitution or elimination reactions that generate stoichiometric byproducts. For example, a catalytic hydrogenation step would have a high atom economy.

The use of greener solvents is another crucial aspect. Traditional volatile organic compounds (VOCs) can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. mdpi.comresearchgate.netnih.gov Deep eutectic solvents (DESs) are also emerging as promising green solvents for the extraction and synthesis of phenolic compounds. mdpi.com

Furthermore, the use of catalysis over stoichiometric reagents is a cornerstone of green chemistry. Catalytic processes reduce waste and can often be performed under milder reaction conditions. For the synthesis of the target molecule, employing catalytic hydrogenation for the reduction of a chalcone intermediate, or using a recyclable solid acid catalyst for a Friedel-Crafts reaction, would be examples of applying this principle.

Stereoselective Synthesis of this compound and its Enantiomers

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group of the propyl side chain. Therefore, it can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is of significant interest, as different stereoisomers often exhibit distinct biological activities.

One approach to achieve stereoselectivity is through asymmetric catalysis . This can be implemented in several ways. For instance, the asymmetric reduction of the ketone in the 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropan-1-one intermediate using a chiral reducing agent or a catalyst like a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) can provide one enantiomer in excess.

Alternatively, an asymmetric Friedel-Crafts alkylation of 3,5-dimethoxyphenol with a suitable electrophile, catalyzed by a chiral Lewis acid, could establish the chiral center early in the synthesis. mdpi.com Chiral diol-based organocatalysts have also been shown to be effective in promoting enantioselective reactions. semanticscholar.org

The use of chiral auxiliaries is another established method. A chiral auxiliary can be attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is created, the auxiliary is removed.

A summary of potential stereoselective strategies is presented below:

StrategyKey ReactionChiral SourceOutcome
Asymmetric ReductionReduction of a prochiral ketoneChiral catalyst (e.g., CBS catalyst) or chiral reducing agentEnantioenriched alcohol
Asymmetric AlkylationFriedel-Crafts alkylationChiral Lewis acid or organocatalystEnantioenriched diarylpropane
Chiral AuxiliaryVarious (e.g., aldol, alkylation)Covalently attached chiral moleculeDiastereoselective formation of the desired stereocenter

Design and Synthesis of Analogues and Derivatives of this compound

The design and synthesis of analogues and derivatives of the title compound are crucial for exploring its chemical space and for potential applications in various fields. Structural modifications can be made to different parts of the molecule, including the phenol ring.

The 3,5-dimethoxyphenol ring offers several positions for structural modification. The phenolic hydroxyl group itself is a key site for derivatization. It can be alkylated, acylated, or converted to other functional groups to modulate the compound's properties, such as its acidity, polarity, and hydrogen bonding capacity.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions. Depending on the directing effects of the existing hydroxyl and methoxy (B1213986) groups, additional substituents can be introduced at the remaining positions on the ring. For example, halogenation, nitration, or further alkylation could be performed, followed by subsequent chemical transformations of the newly introduced functional groups.

Variations in the Hydroxyl and Methoxy Group Positions

The regioselective synthesis of highly substituted phenols is a key strategy for introducing variations in the hydroxyl and methoxy group positions. oregonstate.edunih.gov By employing methods that offer precise control over the placement of substituents, a diverse range of analogs can be prepared. For instance, a one-step conversion of hydroxypyrone and nitroalkene starting materials can produce phenols with complete regiochemical control. oregonstate.edunih.gov

Furthermore, the interconversion of hydroxyl and methoxy groups through selective methylation and demethylation reactions is a common approach in the synthesis of phenolic compounds. Protecting group strategies are often employed to shield reactive hydroxyl groups while others are being modified.

Below is a table illustrating potential variations in the hydroxyl and methoxy group positions on the phenyl ring of this compound and the general synthetic approaches to achieve them.

Target Analog General Synthetic Strategy Key Reactions Starting Materials
2-(3-Hydroxy-1-phenylpropyl)-3,4-dimethoxyphenolRegioselective synthesis of a catechol-derived phenol.- Regioselective phenol synthesis- Selective O-methylationSubstituted pyrone and nitroalkene
2-(3-Hydroxy-1-phenylpropyl)-4,5-dimethoxyphenolSynthesis of a phenol with a different substitution pattern.- Regioselective phenol synthesis- Selective O-methylationSubstituted pyrone and nitroalkene
2-(3-Hydroxy-1-phenylpropyl)-3-hydroxy-5-methoxyphenolSelective demethylation of the parent compound.- Selective O-demethylationThis compound
2-(3-Hydroxy-1-phenylpropyl)-5-hydroxy-3-methoxyphenolSelective demethylation of the parent compound.- Selective O-demethylationThis compound
2-(3-Hydroxy-1-phenylpropyl)-3,5-dihydroxyphenolComplete demethylation of the parent compound.- O-demethylationThis compound

Side Chain Engineering and Functionalization

Modification of the seven-carbon side chain of diarylheptanoids presents another avenue for creating structural diversity and modulating biological activity. nih.gov For this compound, the side chain offers several sites for functionalization, including the hydroxyl group and the benzylic position.

The hydroxyl group on the propyl chain can be a target for various transformations. Esterification or etherification of this group can alter the compound's polarity and pharmacokinetic profile. Furthermore, oxidation of the secondary alcohol to a ketone would yield a diarylheptanone analog.

The benzylic position (C1 of the propyl chain) is another key site for modification. Functionalization at this position can be achieved through various synthetic methods, including those that proceed via benzylic radical or carbanion intermediates. These approaches can introduce a range of substituents, leading to novel derivatives.

The table below outlines potential modifications to the side chain of this compound and the synthetic strategies to achieve them.

Target Derivative Modification Site General Synthetic Strategy Key Reactions
2-(3-Oxo-1-phenylpropyl)-3,5-dimethoxyphenolC3-hydroxyl groupOxidation of the secondary alcohol.- Swern oxidation- Dess-Martin periodinane oxidation
2-(3-Acetoxy-1-phenylpropyl)-3,5-dimethoxyphenolC3-hydroxyl groupEsterification of the secondary alcohol.- Acylation with acetyl chloride or acetic anhydride
2-(3-Methoxy-1-phenylpropyl)-3,5-dimethoxyphenolC3-hydroxyl groupEtherification of the secondary alcohol.- Williamson ether synthesis
2-(1-Amino-3-hydroxy-1-phenylpropyl)-3,5-dimethoxyphenolC1-benzylic positionIntroduction of a nitrogen-containing functional group.- Reductive amination of the corresponding ketone
2-(1-Fluoro-3-hydroxy-1-phenylpropyl)-3,5-dimethoxyphenolC1-benzylic positionIntroduction of a fluorine atom.- Nucleophilic fluorination of a suitable precursor

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol Analogues

Elucidation of Key Structural Descriptors for Biological Interactions

The biological activity of diarylheptanoid and diarylpentanoid analogues is significantly influenced by several key structural features. These descriptors are critical in determining the nature and strength of interactions with biological targets.

Hydroxyl and Methoxy (B1213986) Group Substitution: The number and position of hydroxyl and methoxy groups on the phenyl rings are paramount to the biological activity of these compounds. Phenolic hydroxyl groups are often involved in hydrogen bonding with biological targets and can contribute to antioxidant activity. Studies on various phenolic compounds have shown that both the number and their position on the aromatic ring play a significant role in enhancing their antioxidative capacity. mdpi.com Methoxy groups also influence the electronic and lipophilic properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The Heptane/Propyl Chain: The length and flexibility of the carbon chain connecting the two aromatic rings are critical. For linear diarylheptanoids, the seven-carbon chain allows for a degree of conformational flexibility that can be essential for fitting into the binding sites of target proteins. Modifications to this chain, such as the introduction of double bonds or carbonyl groups, can significantly alter the compound's geometry and electronic properties, thereby affecting its biological activity. For instance, the presence of an α,β-unsaturated carbonyl moiety in some diarylheptanoids has been linked to their cytotoxic effects.

A summary of key structural features and their general impact on the biological activity of diarylheptanoid analogues is presented in the table below.

Structural FeatureGeneral Impact on Biological Activity
Phenolic Hydroxyl Groups Often crucial for hydrogen bonding with target enzymes or receptors; contributes to antioxidant activity.
Methoxy Groups Modulate lipophilicity and metabolic stability; can influence binding affinity.
Alkyl Chain Length Affects the overall shape and flexibility of the molecule, influencing how it fits into a binding pocket.
Unsaturation in the Alkyl Chain Can introduce conformational rigidity and alter electronic properties, potentially enhancing activity.
Other Aromatic Substituents Can fine-tune the electronic and steric properties of the molecule to optimize interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol Derivatives

A typical QSAR study for these analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For diarylheptanoid-like structures, important descriptors in QSAR models often include those related to hydrophobicity, electronic properties of the aromatic rings, and steric parameters of the substituents.

The following table provides examples of descriptors that would be relevant in a QSAR study of this compound derivatives.

Descriptor TypeExample DescriptorRelevance
Physicochemical LogPRepresents the lipophilicity of the molecule, which influences its ability to cross biological membranes.
Electronic Hammett constants (σ)Quantify the electron-donating or electron-withdrawing nature of substituents on the phenyl rings.
Steric Taft steric parameters (Es)Describe the bulkiness of substituents, which can affect binding to a target.
Topological Wiener indexRelates to the branching and size of the molecule.

Rational Design of Optimized this compound Analogues

The insights gained from SAR and QSAR studies can be utilized for the rational design of new analogues with improved biological activity and pharmacokinetic properties. The goal of rational design is to make targeted modifications to the lead compound structure to enhance its desired effects while minimizing off-target interactions.

Based on the general SAR principles for diarylheptanoids, several strategies could be employed to design optimized analogues of this compound:

Modification of Aromatic Substitution: Systematically altering the number and position of hydroxyl and methoxy groups on both phenyl rings could lead to analogues with enhanced activity. For example, introducing additional hydroxyl groups could increase antioxidant potential, while strategic placement of methoxy groups could improve metabolic stability.

Chain Modification: The propyl chain could be modified to explore the impact of rigidity and length. Introducing a double bond to create an enone system, or altering the chain length to a pentyl or heptyl group, could lead to better interaction with the target.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) could improve the compound's profile. For instance, a hydroxyl group could be replaced with a thiol or an amino group to probe for different hydrogen bonding interactions.

The following table outlines potential design strategies and their expected outcomes.

Design StrategyRationaleExpected Outcome
Varying the number and position of -OH and -OCH3 groups To optimize hydrogen bonding and electronic interactions with the target.Improved binding affinity and selectivity.
Introducing conformational constraints in the linker To reduce the entropic penalty upon binding and lock the molecule in a bioactive conformation.Increased potency.
Modulating lipophilicity To improve membrane permeability and overall pharmacokinetic properties.Enhanced bioavailability.

Conformational Analysis and Its Influence on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis of this compound and its analogues can provide valuable insights into their preferred shapes and how these shapes relate to their activity.

The flexible propyl chain in this compound allows for a multitude of possible conformations. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to identify the low-energy, and therefore most probable, conformations of these molecules.

Key aspects of conformational analysis for this class of compounds include:

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group on the propyl chain and the phenolic hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which can stabilize certain conformations.

Interaction with Solvent: The surrounding solvent can also influence the conformational preferences of the molecule.

The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of these molecules is essential for designing analogues that are pre-organized to adopt the bioactive conformation, potentially leading to higher binding affinity. The nature of conformational chirality in some diarylheptanoids has been a subject of study, highlighting the importance of stereochemistry in their biological activity. mdpi.com

Biological and Biochemical Investigations of 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol

Cellular Biology Research Applications of 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol

The application of a compound in cellular biology research is dependent on its characterized effects on cellular processes. Given the absence of foundational research into the bioactivity of this compound, it has not been utilized as a tool or agent in any published cellular biology studies.

Investigations into Cell Proliferation and Viability in Non-Human Cell Lines for Mechanistic Elucidation

Research into the effects of diarylheptanoids on cell proliferation and viability has primarily utilized non-human cancer cell lines to elucidate their cytotoxic mechanisms. Studies have shown that certain diarylheptanoids can inhibit the proliferation of neuroblastoma cells in a dose-dependent manner. nih.gov For instance, two diarylheptanoids derived from Alpinia officinarum, 7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E-hepten-3-one (Compound 1) and (5R)-5-methoxy-7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanone (Compound 2), demonstrated potent cytotoxicity against neuroblastoma cell lines such as IMR-32, SK-N-SH, and NB-39. iiarjournals.orgnih.gov

The anti-proliferative effects of these compounds are often linked to their ability to induce cell cycle arrest. Flow cytometry analysis has revealed that treatment with these diarylheptanoids can lead to an accumulation of cells in the S-phase of the cell cycle, concurrently with an increase in the sub-G1 population, which is indicative of apoptotic cells. iiarjournals.orgnih.gov This suggests that these compounds may interfere with DNA replication, ultimately halting cell division and leading to cell death. nih.gov Further investigations into the molecular mechanisms have implicated the involvement of cell cycle-related proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CDKIs). nih.gov

The following table summarizes the cytotoxic effects of selected diarylheptanoids on a human neuroblastoma cell line.

CompoundCell LineEffectReference
Diarylheptanoid Compound 1SH-SY5YInhibition of proliferation, S-phase arrest nih.gov
7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E- hepten-3-oneIMR-32, SK-N-SH, NB-39Significant cytotoxicity, S-phase cell cycle arrest iiarjournals.orgnih.gov
(5R)-5-methoxy-7-(4''- hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanoneIMR-32, SK-N-SH, NB-39Significant cytotoxicity, S-phase cell cycle arrest iiarjournals.orgnih.gov

Analysis of Apoptosis and Necrosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which diarylheptanoids exert their cytotoxic effects. In neuroblastoma cells, treatment with diarylheptanoids has been shown to induce morphological features of apoptosis, including cell condensation and nuclear shrinkage and fragmentation. nih.goviiarjournals.org

Mechanistic studies have revealed that these compounds can activate intrinsic, or mitochondrial, apoptotic pathways. This is evidenced by the activation of caspase-9, a key initiator caspase in the mitochondrial pathway, and caspase-3, a crucial executioner caspase. iiarjournals.orgnih.gov Western blot analysis has confirmed the cleavage and activation of both caspase-9 and caspase-3 in diarylheptanoid-treated cells. iiarjournals.org The involvement of the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway, has also been implicated. nih.gov

Furthermore, some diarylheptanoids have been found to induce the expression of Activating Transcription Factor 3 (ATF3), a pro-apoptotic protein, which in turn can stabilize p53, a well-known tumor suppressor protein that plays a central role in apoptosis. nih.gov Another diarylheptanoid, 5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone (HPH), has been shown to induce apoptosis by up-regulating the expression of endoplasmic reticulum (ER) stress sensors, leading to the activation of ATF6 fragmentation, phosphorylation of eIF2α, and XBP1 mRNA splicing. nih.gov

The table below details the apoptotic mechanisms of action for specific diarylheptanoids.

CompoundCell LineApoptotic MechanismReference
Diarylheptanoid Compound 1SH-SY5YInduction of ATF3, stabilization of p53, caspase-3 activation nih.gov
7-(4''-hydroxy-3''-methoxyphenyl)-1-phenyl-4E- hepten-3-oneIMR-32Nuclear shrinkage, activation of caspase-3 and caspase-9 iiarjournals.orgnih.gov
(5R)-5-methoxy-7-(4''- hydroxy-3''-methoxyphenyl)-1-phenyl-3-heptanoneIMR-32Nuclear shrinkage, activation of caspase-3 and caspase-9 iiarjournals.orgnih.gov
5-hydroxy-7-(4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanonePC12Upregulation of ER stress sensors (ATF6, eIF2α, PERK) nih.gov

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

Diarylheptanoids are recognized for their potent antioxidant properties, which are largely attributed to their phenolic structures. researchgate.net These compounds can act as free radical scavengers, effectively neutralizing reactive oxygen species (ROS) and thereby mitigating oxidative stress. nih.gov The antioxidant capacity of diarylheptanoids has been evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay. nih.govnih.gov

Phenolic compounds, including diarylheptanoids, can exert their antioxidant effects through several mechanisms. These include donating a hydrogen atom to a free radical, chelating metal ions that can catalyze the formation of ROS, and inhibiting enzymes involved in ROS production. researchgate.net For example, 2,6-dimethoxyphenol (B48157) (syringol), a simple phenolic compound with a substitution pattern similar to that found in many diarylheptanoids, has demonstrated significant DPPH radical scavenging activity. nih.gov The presence of hydroxyl and methoxy (B1213986) groups on the aromatic rings is crucial for the antioxidant activity of these molecules. researchgate.net

The following table summarizes the antioxidant activities of compounds structurally related to diarylheptanoids.

Compound/ExtractAssayResultReference
Wood Vinegar from Litchi chinensis (rich in phenolic compounds)DPPH radical scavengingHigh antioxidant activity (IC50 of 36.5 ppm) nih.govnih.gov
Wood Vinegar from Litchi chinensisTEAC assay38.38 g Trolox equivalent/100 g DW nih.govnih.gov
2,6-dimethoxyphenol (Syringol)DPPH radical scavengingExhibited antioxidant activity nih.gov

Anti-inflammatory Mechanisms in Cellular Systems

The anti-inflammatory properties of diarylheptanoids have been well-documented in various cellular systems. researchgate.net These compounds can modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators. One of the primary mechanisms of action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including those for cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Studies have shown that certain diarylheptanoids can suppress the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκB. nih.gov This, in turn, blocks the nuclear translocation of the active NF-κB dimer. nih.gov Additionally, diarylheptanoids can inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a significant role in the inflammatory response. nih.gov By suppressing the phosphorylation of key MAPK proteins like ERK and JNK, these compounds can further reduce the expression of pro-inflammatory genes. nih.gov

The table below provides an overview of the anti-inflammatory mechanisms of action for selected diarylheptanoids and related compounds.

CompoundCellular SystemAnti-inflammatory MechanismReference
HirsutenoneMast cellsInhibition of degranulation nih.gov
Oregonin and HirsutanonolNot specifiedInhibition of COX-2 expression nih.gov
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)RAW 264.7 macrophagesInhibition of NF-κB and MAPK signaling pathways nih.gov
(E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-oneRAW 264.7 macrophagesSuppression of NF-κB activation and ERK/JNK phosphorylation nih.gov

In Vivo Studies in Model Organisms

While in vivo studies on this compound are not available, research on structurally similar compounds in model organisms such as zebrafish (Danio rerio) provides valuable insights into their potential physiological effects.

Basic Physiological Responses in Invertebrate Models

The zebrafish larva has emerged as a powerful in vivo model for studying inflammatory processes due to its transparency and rapid development. nih.gov In a lipopolysaccharide (LPS)-induced inflammation model in zebrafish larvae, the phenylpropanoid compound 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) was shown to suppress the generation of nitric oxide (NO), a key inflammatory mediator. nih.gov This demonstrates the potential for compounds with this structural backbone to exert anti-inflammatory effects in a whole-organism context.

Impact on Model Organism Development

At present, there is a lack of specific studies investigating the impact of this compound or closely related diarylheptanoids on the developmental biology of model organisms such as C. elegans or Drosophila. The use of these models would be beneficial in future research to elucidate any potential effects on growth, development, and other fundamental physiological processes. nih.gov

Computational Chemistry and Molecular Modeling of 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity. researchgate.netalljournals.cn For 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol, DFT methods such as B3LYP with a 6-31G(d,p) basis set can be employed to optimize the molecule's geometry and compute a range of electronic descriptors. hakon-art.comresearchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, a crucial aspect of antioxidant activity common in phenolic compounds, while the ELUMO relates to its ability to accept electrons. hakon-art.com The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. In contrast, positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl groups, highlighting them as potential sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological receptors or other chemical species. hakon-art.com

Table 1: Illustrative Quantum Chemical Properties for this compound (Calculated via DFT/B3LYP)

Parameter Hypothetical Value Significance
EHOMO -5.8 eV Electron-donating ability (Reactivity)
ELUMO -1.2 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.6 eV Chemical stability and reactivity
Dipole Moment 2.5 Debye Molecular polarity and solubility
Ionization Potential 5.8 eV Energy required to remove an electron

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For this compound, which belongs to the diarylheptanoid class of natural products, plausible biological targets could include enzymes involved in inflammation or cancer, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), or various protein kinases like the Epidermal Growth Factor Receptor (EGFR). ewha.ac.krnih.gov

The docking process involves placing the 3D structure of the compound into the binding site of the target protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding energy suggests a more stable interaction. nih.gov The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov For instance, the hydroxyl and methoxy groups of the title compound are likely to act as hydrogen bond donors and acceptors, respectively, forming critical connections with polar residues in a target's binding pocket.

Table 2: Hypothetical Molecular Docking Results with EGFR Kinase Domain (PDB ID: 4HJO)

Parameter Value Details
Binding Affinity -8.5 kcal/mol Strong predicted binding energy
Interacting Residues Leu718, Val726, Ala743, Lys745, Met793, Asp855 Key amino acids in the EGFR active site
Hydrogen Bonds Lys745, Asp855 Formed with the hydroxyl groups of the ligand

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, obtained from docking, would be performed to assess the stability of the binding pose and the dynamics of the interactions. researchgate.net

During a typical simulation (e.g., 100 nanoseconds), key metrics are calculated to evaluate stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms measures how much they deviate from their initial positions; a stable RMSD value over time suggests the complex is in equilibrium. dntb.gov.ua The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. Analysis of the number and duration of hydrogen bonds throughout the simulation provides insight into the strength and persistence of these key interactions. researchgate.net Such simulations are crucial to validate the docking results and confirm that the predicted binding mode is stable under physiological conditions. mdpi.com

Ligand-Based and Structure-Based Design Approaches for Novel Analogues

The insights gained from computational studies can guide the rational design of novel analogues with improved activity or properties. nih.gov This process generally follows two main paths: ligand-based and structure-based design. ethernet.edu.etslideshare.net

Ligand-Based Drug Design (LBDD): This approach is used when the structure of the biological target is unknown and relies on the knowledge of molecules that are already active. nih.gov Starting with this compound as the lead compound, a pharmacophore model can be generated. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This pharmacophore can then be used to screen virtual libraries for other molecules that fit the model or to guide the synthesis of new derivatives. iaanalysis.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD leverages this information to design more potent and selective inhibitors. nih.gov Based on the docking and MD simulation results for this compound, specific modifications can be proposed. For example, if an unoccupied hydrophobic pocket is identified near the phenyl ring in the active site, adding a small alkyl or halogen group to the ring could enhance binding affinity. Similarly, if a potential hydrogen bond with a nearby residue is not being fully utilized, a functional group could be modified or added to the ligand to form this interaction, thereby improving potency.

Table 3: Illustrative Design Strategies for Novel Analogues

Design Approach Proposed Modification Rationale Predicted Outcome
Structure-Based Add a fluoro group to the phenyl ring To occupy an empty hydrophobic pocket near Val726 Increased binding affinity
Structure-Based Replace a methoxy group with a hydroxyl group To form an additional hydrogen bond with a polar residue Enhanced specificity and potency
Ligand-Based Synthesize isomers with different stereochemistry To explore the optimal 3D pharmacophore fit Potentially higher activity

In Silico Prediction of Biological Activities and ADME Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures in drug development. preprints.org Numerous computational models are available to predict these properties for a molecule like this compound based solely on its structure. mdpi.com

These predictions often include evaluating Lipinski's Rule of Five, a set of guidelines to assess the drug-likeness and oral bioavailability of a compound. The rule states that a compound is more likely to be orally active if it has a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Other key predicted properties include aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.netnih.gov

Table 4: Predicted ADME Properties for this compound

Property Predicted Value/Status Implication for Drug Development
Molecular Weight 288.34 g/mol Complies with Lipinski's rule (<500)
LogP (Octanol/Water Partition) 3.1 Complies with Lipinski's rule (<5)
Hydrogen Bond Donors 2 Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 4 Complies with Lipinski's rule (≤10)
Lipinski's Rule of Five 0 Violations Good potential for oral bioavailability
Human Intestinal Absorption (HIA) High Likely well-absorbed from the gut
Blood-Brain Barrier (BBB) Permeation Low Unlikely to cause central nervous system side effects
CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via this pathway

Chemoinformatic Analysis and Chemical Space Exploration

Chemoinformatics employs computational methods to analyze and compare chemical structures and their properties on a large scale. nih.gov For this compound, chemoinformatic tools can be used to place it within the vast "chemical space" of known compounds. This involves calculating a variety of molecular descriptors (e.g., molecular weight, polarity, flexibility, shape) and comparing them to large databases of natural products, approved drugs, or synthetic compounds. chimia.ch

This analysis can reveal how similar the compound is to existing drugs and whether its structural scaffold is novel. Principal Component Analysis (PCA) is often used to visualize the chemical space, reducing the high dimensionality of descriptor data into a 2D or 3D plot. chimia.ch Such plots can show whether the compound occupies a region of chemical space that is sparsely populated, suggesting structural novelty, or if it falls within a well-explored region, like that of other phenolic natural products. unibe.ch This exploration helps in assessing the compound's drug-likeness and potential for lead optimization by identifying which structural features are most unique.

Table 5: Comparative Chemoinformatic Descriptors

Descriptor This compound Average for Approved Drugs
Molecular Weight (MW) 288.34 ~380
LogP 3.1 ~2.5
Topological Polar Surface Area (TPSA) 69.9 Ų ~65 Ų
Number of Rotatable Bonds 6 ~5
Fraction of sp³ Carbons 0.21 ~0.45

Advanced Analytical and Spectroscopic Characterization Methodologies for 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds and the profiling of impurities. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule and its fragments with high accuracy (typically to within 5 ppm), which allows for the determination of its elemental composition.

For 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol (Molecular Formula: C₁₇H₂₀O₄), HRMS can verify its elemental composition by comparing the experimentally measured monoisotopic mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) are commonly used. mdpi.com The high mass accuracy helps to distinguish the target compound from isomers or other compounds with the same nominal mass.

Furthermore, HRMS is a powerful technique for impurity profiling in drug substances and research chemicals. amazonaws.comnih.gov Its high sensitivity and resolution enable the detection, identification, and quantification of low-level impurities that may originate from starting materials, by-products of side reactions, or degradation products. ijnrd.org By coupling HRMS with liquid chromatography (LC-HRMS), complex mixtures can be separated, and an accurate mass can be obtained for each component, facilitating the identification of unknown impurities. csic.es

Table 1: Hypothetical HRMS Data for this compound
ParameterValueDescription
Molecular FormulaC₁₇H₂₀O₄The elemental composition of the target compound.
Calculated Exact Mass288.1362 uThe theoretical monoisotopic mass for the neutral molecule.
Ionization ModeESI PositiveA common technique for analyzing polar molecules.
Adduct Ion[M+H]⁺Protonated molecule observed in the mass spectrum.
Calculated m/z289.1434The theoretical mass-to-charge ratio for the protonated molecule.
Observed m/z289.1431A hypothetical experimental value obtained from an HRMS instrument.
Mass Error-1.0 ppmThe deviation between the observed and calculated mass, well within typical experimental limits.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity). The spectrum of the target compound would be expected to show distinct signals for the aromatic protons on both phenyl rings, the two methoxy (B1213986) groups, and the protons of the propyl chain.

¹³C NMR: This provides information on the number and types of carbon atoms (e.g., alkyl, aromatic, carbonyl). The expected spectrum would show signals for the two methoxy carbons, the carbons of the propyl chain, and the twelve aromatic carbons. The chemical shifts of the methoxy groups can be indicative of their position on the aromatic ring. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to piece together the propyl chain. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the phenyl group, the propyl chain, and the dimethoxyphenol moiety.

The compound has a chiral center at the carbon connecting the phenyl ring and the propyl chain. NMR, particularly using chiral shift reagents or through the analysis of nuclear Overhauser effects (NOESY), can be used to investigate the stereochemistry of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.30-7.15m5HPhenyl-HProtons on the unsubstituted phenyl ring.
~6.40d (J≈2.5 Hz)1HAr-HAromatic proton on the dimethoxyphenol ring, meta to both OMe groups.
~6.35d (J≈2.5 Hz)1HAr-HAromatic proton on the dimethoxyphenol ring, ortho to one OMe group.
~4.10t (J≈7.5 Hz)1HCH-PhMethine proton at the chiral center, coupled to the adjacent CH₂ group.
~3.78s3HOCH₃Methoxy group protons.
~3.75s3HOCH₃Second methoxy group protons.
~3.65t (J≈6.5 Hz)2HCH₂-OHMethylene (B1212753) protons adjacent to the hydroxyl group.
~2.10-1.90m2HCH-CH₂-CH₂Central methylene protons of the propyl chain.
(variable)br s1HOHPhenolic hydroxyl proton.
(variable)br s1HOHAlcoholic hydroxyl proton.
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~160-158Ar-C (x2)Aromatic carbons bearing methoxy groups.
~145Ar-CQuaternary aromatic carbon of the phenyl ring attached to the propyl chain.
~140Ar-CQuaternary aromatic carbon bearing the hydroxyl group.
~128.5Ar-CH (x2)Ortho/meta carbons of the unsubstituted phenyl ring.
~128.0Ar-CH (x2)Ortho/meta carbons of the unsubstituted phenyl ring.
~126.0Ar-CHPara carbon of the unsubstituted phenyl ring.
~115Ar-CQuaternary aromatic carbon attached to the propyl chain.
~105Ar-CHAromatic CH on the dimethoxyphenol ring.
~98Ar-CHAromatic CH on the dimethoxyphenol ring.
~60.5CH₂-OHCarbon of the methylene group adjacent to the alcohol.
~55.5OCH₃ (x2)Methoxy group carbons.
~45CH-PhMethine carbon at the chiral center.
~35CH₂Central methylene carbon of the propyl chain.

Advanced Chromatographic Techniques (e.g., HPLC-UV, LC-MS/MS) for Purity and Quantification in Research Samples

Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various samples. amazonaws.com

High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a robust and widely used method for determining the purity of a compound. A reversed-phase C18 column is typically used for separating phenolic compounds. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid, to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). vliz.be The phenolic and aromatic nature of this compound provides strong UV absorbance, likely around 270-280 nm, allowing for sensitive detection. Purity is assessed by calculating the peak area percentage of the main compound relative to the total area of all observed peaks. For quantification, a calibration curve is constructed by analyzing standards of known concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior selectivity and sensitivity compared to HPLC-UV, making it the gold standard for quantifying compounds in complex biological or environmental matrices. mdpi.comphenomenex.com The compound is first separated by LC and then ionized (typically by ESI). In the mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low levels. eurl-pesticides.eu

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient40% B to 100% B over 20 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 275 nm
Column Temperature30 °C

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise spatial arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. rsc.org

For this technique to be applicable, this compound must first be obtained as a single crystal of suitable size and quality. If a crystal structure were determined, it would unambiguously confirm the connectivity of the atoms and the relative and absolute configuration of the chiral center. This method is considered the ultimate proof of structure. However, the ability to grow high-quality crystals can be a significant challenge, and currently, there is no publicly available crystal structure data for this specific compound.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

As this compound contains a stereocenter, it is a chiral molecule and will exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-circularly polarized light versus right-circularly polarized light by chiral molecules.

A non-racemic sample of one enantiomer will produce a characteristic CD spectrum, while its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. A racemic mixture (a 50:50 mix of both enantiomers) is CD-silent. Therefore, CD spectroscopy is a valuable tool for:

Confirming the enantiomeric purity of a sample.

Distinguishing between different stereoisomers.

Investigating the absolute configuration of the chiral center, often by comparing the experimental spectrum with spectra predicted from quantum chemical calculations.

The applicability of this technique is confirmed by the presence of chirality in the molecule, although no specific experimental CD data for this compound is currently documented in the literature.

Pharmacokinetic and Metabolic Research of 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol in Pre Clinical Models

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsomes, Hepatocytes)

The metabolic stability of a compound provides insight into its persistence in the body and is a key determinant of its pharmacokinetic profile. springernature.comwuxiapptec.com Assays using liver-derived systems like microsomes and hepatocytes are standard in early drug discovery to predict hepatic clearance. researchgate.netnuvisan.com

Methodology and Findings: In these assays, 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol would be incubated with liver microsomes or hepatocytes from various species (e.g., rat, dog, human) to simulate the metabolic processes of the liver. nuvisan.com Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. wuxiapptec.comnih.gov Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes, offering a more comprehensive metabolic picture. researchgate.net

The concentration of the parent compound is measured over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comresearchgate.net From the rate of disappearance, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com These values are crucial for ranking compounds and for predicting in vivo hepatic clearance. researchgate.net

Following incubation, metabolite identification studies are performed to determine the chemical structures of the metabolites formed. This process helps to identify potential metabolic pathways and to ascertain whether metabolites could be pharmacologically active or potentially toxic.

Table 7.1: Illustrative In Vitro Metabolic Stability Data

Test System Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver Microsomes Human Data not available Data not available
Liver Microsomes Rat Data not available Data not available
Hepatocytes Human Data not available Data not available
Hepatocytes Rat Data not available Data not available

Note: This table is for illustrative purposes to show the type of data generated from metabolic stability assays. Specific experimental data for this compound is not publicly available.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

Drug-drug interactions (DDIs) represent a significant concern in clinical practice, often arising from the inhibition or induction of CYP enzymes. nih.gov Profiling this compound for its potential to inhibit or induce major CYP isoforms is a standard part of preclinical safety assessment.

CYP Inhibition: Inhibition assays determine if the compound can block the metabolic activity of specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). CYP3A4 is particularly important as it is involved in the metabolism of a large percentage of marketed drugs. nih.gov These experiments typically involve incubating the compound with human liver microsomes and specific probe substrates for each CYP isoform. A reduction in the metabolism of the probe substrate indicates inhibition. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CYP Induction: Induction studies assess whether the compound can increase the expression of CYP enzymes. This is typically evaluated using cultured human hepatocytes. An increase in enzyme expression can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy.

Table 7.2: Illustrative CYP Inhibition Profile (IC50 Values)

CYP Isoform Probe Substrate IC50 (µM) for this compound
CYP1A2 Phenacetin Data not available
CYP2C9 Diclofenac Data not available
CYP2C19 S-Mephenytoin Data not available
CYP2D6 Dextromethorphan Data not available
CYP3A4 Midazolam Data not available

Note: This table illustrates the format of results from a CYP inhibition study. Specific experimental data for this compound is not publicly available.

Plasma Protein Binding Studies in Non-Human Biological Fluids

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter. d-nb.info Only the unbound (free) fraction of a drug is available to interact with its therapeutic target and to be metabolized and eliminated. d-nb.info Therefore, high plasma protein binding can affect a drug's distribution, half-life, and efficacy. d-nb.info

Methodology: The plasma protein binding of this compound would be determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These methods separate the protein-bound drug from the free drug in plasma samples from preclinical species (e.g., mouse, rat, dog). The concentration of the drug in the free fraction is then quantified to determine the percentage of the drug that is bound to plasma proteins.

Table 7.3: Illustrative Plasma Protein Binding Data

Species Plasma Protein Binding (%)
Mouse Data not available
Rat Data not available
Dog Data not available
Human Data not available

Note: This table shows representative data from plasma protein binding studies. Specific experimental data for this compound is not publicly available.

Permeability Assays Across Biological Barriers (e.g., Caco-2 cells, PAMPA)

A drug's ability to permeate biological membranes, particularly the intestinal epithelium, is a key factor for its oral absorption. In vitro models are widely used to predict this permeability.

Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established model for the intestinal barrier. nih.gov When cultured, these cells differentiate to form a monolayer with tight junctions, mimicking the human intestinal epithelium. The permeability of a compound is assessed by adding it to one side of the monolayer (apical, representing the intestine) and measuring its appearance on the other side (basolateral, representing the bloodstream) over time. The result is expressed as an apparent permeability coefficient (Papp). researchgate.netnih.gov High Papp values are generally indicative of good oral absorption. nih.gov

Parallel Artificial Membrane Permeability Assay (PAMPA): PAMPA is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. It provides a high-throughput method to assess passive diffusion, a primary mechanism of drug absorption.

Table 7.4: Illustrative Permeability Data

Assay Type Direction Apparent Permeability (Papp, 10⁻⁶ cm/s) Permeability Classification
Caco-2 Apical to Basolateral (A-B) Data not available Data not available
Caco-2 Basolateral to Apical (B-A) Data not available Data not available
PAMPA pH 7.4 Data not available Data not available

Note: This table illustrates the type of results obtained from permeability assays. Specific experimental data for this compound is not publicly available.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the early stages of drug discovery, computational (in silico) models are invaluable for predicting the ADME properties of compounds based on their chemical structure. nih.gov These predictive models allow for the rapid screening of large numbers of molecules, helping to prioritize candidates for further experimental testing and reducing the risk of late-stage failures due to poor pharmacokinetics. nih.govresearchgate.net

Methodology and Predicted Parameters: Using various software and algorithms, a range of physicochemical and pharmacokinetic properties for this compound can be estimated. These models use quantitative structure-activity relationships (QSAR) and other data-based approaches to make predictions. nih.gov Key parameters often predicted include:

Aqueous Solubility: Affects dissolution and absorption.

Lipophilicity (LogP/LogD): Influences permeability and distribution.

Human Intestinal Absorption (HIA): Predicts the extent of absorption after oral administration.

Blood-Brain Barrier (BBB) Penetration: Indicates potential for central nervous system effects.

CYP Inhibition/Metabolism: Predicts which CYP enzymes are likely to metabolize the compound or be inhibited by it. nih.gov

Plasma Protein Binding: Estimates the extent of binding to plasma proteins.

Table 7.5: Illustrative In Silico ADME Predictions

ADME Parameter Predicted Value/Classification
Aqueous Solubility Data not available
Lipophilicity (LogP) Data not available
Human Intestinal Absorption Data not available
Blood-Brain Barrier Permeability Data not available
CYP2D6 Inhibitor Data not available
CYP3A4 Inhibitor Data not available

Note: This table provides examples of parameters estimated through in silico modeling. Specific predicted data for this compound is not publicly available.

Future Directions and Emerging Research Avenues for 2 3 Hydroxy 1 Phenylpropyl 3,5 Dimethoxyphenol

The unique structural characteristics of 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol, a diarylpropanoid derivative, present a number of intriguing possibilities for future scientific investigation. The presence of a phenolic core, multiple methoxy (B1213986) groups, and a hydroxylated propyl chain offers a versatile scaffold for exploration across various scientific disciplines. The following sections outline key emerging research avenues that could further elucidate the properties and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol, and how can purity be optimized?

  • Methodology : Use Friedel-Crafts alkylation or phenolic coupling reactions to synthesize the compound. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor purity using HPLC with UV detection (λ = 254 nm) and confirm via melting point analysis. Ensure anhydrous conditions to minimize byproducts like hydroxylated derivatives or incomplete alkylation. Reference structural analogs (e.g., diarylheptanoids in ) to optimize reaction stoichiometry and solvent systems.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C NMR, focusing on aromatic protons (δ 6.2–7.5 ppm for phenyl and dimethoxyphenol groups) and the hydroxypropyl side chain (δ 1.8–3.5 ppm). Compare with 3,5-dimethoxyphenol derivatives ( ).
  • X-ray crystallography : Use SHELXL ( ) for refinement. Prepare single crystals via slow evaporation (solvent: methanol/chloroform). Analyze hydrogen bonding (e.g., O–H···O interactions) using WinGX ( ) for graphical representation.

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology : Employ LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) with electrospray ionization (ESI+). Calibrate using isotopically labeled internal standards. Validate method parameters (LOQ, LOD, recovery rates) per FDA guidelines. Reference protocols from , which details 3,5-dimethoxyphenol detection in plasma.

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?

  • Methodology : Design dose-response assays (e.g., DPPH/ABTS for antioxidant activity) under controlled oxygen levels. Use ESR spectroscopy to detect free radical intermediates. Cross-validate with in vitro cell models (e.g., HepG2 for cytotoxicity). Compare structural analogs () to identify substituent-dependent activity trends.

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Sharpless epoxidation). Use ORTEP-3 ( ) to resolve crystal structures of enantiomers. Validate enantiopurity via polarimetry and circular dichroism (CD).

Q. How can computational methods predict metabolic pathways and potential toxicity?

  • Methodology : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to model Phase I/II metabolism. Validate predictions with in vitro microsomal assays (rat/human liver S9 fractions). Reference , which identifies 3,5-dimethoxyphenol as a glycosidic cleavage product, to hypothesize similar metabolic pathways.

Q. What experimental designs address discrepancies in reported crystallographic data (e.g., bond length variations)?

  • Methodology : Re-refine raw diffraction data using SHELXL ( ) with updated scattering factors. Compare thermal displacement parameters (B-factors) across studies. Use WinGX ( ) to visualize electron density maps and identify disordered regions. Cross-check with DFT calculations (e.g., Gaussian 16) for theoretical bond length validation.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol
Reactant of Route 2
2-(3-Hydroxy-1-phenylpropyl)-3,5-dimethoxyphenol

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